molecular formula C10H19NO4S B8667248 N-Boc-L-cysteine ethyl ester

N-Boc-L-cysteine ethyl ester

Cat. No.: B8667248
M. Wt: 249.33 g/mol
InChI Key: ZJZLASCAYWETRX-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-L-cysteine ethyl ester is a chemically protected derivative of the amino acid L-cysteine. This compound is a crucial building block and intermediate in organic synthesis and peptide chemistry. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine functionality, preventing unwanted side reactions, while the ethyl ester protects the carboxylic acid group. The free thiol group on the cysteine side chain is a reactive site that can be further modified or used in the formation of disulfide bonds, which are critical for the structure and function of many peptides and proteins. Research-grade this compound is supplied with detailed quality control documentation. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or any form of human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO4S

Molecular Weight

249.33 g/mol

IUPAC Name

ethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate

InChI

InChI=1S/C10H19NO4S/c1-5-14-8(12)7(6-16)11-9(13)15-10(2,3)4/h7,16H,5-6H2,1-4H3,(H,11,13)/t7-/m0/s1

InChI Key

ZJZLASCAYWETRX-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)[C@H](CS)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C(CS)NC(=O)OC(C)(C)C

Origin of Product

United States

Significance Within Amino Acid and Peptide Chemistry Research

The importance of N-Boc-L-cysteine ethyl ester in amino acid and peptide chemistry is rooted in the unique properties of the cysteine residue itself. Cysteine, with its thiol (-SH) side chain, is a critical amino acid in the structure and function of many peptides and proteins. alfa.co.krrsc.org The thiol group is highly reactive and can form disulfide bonds, which are crucial for stabilizing the three-dimensional structures of proteins. bachem.com However, this reactivity also presents a challenge during chemical synthesis, as the thiol group can undergo unwanted side reactions.

This is where protecting groups become essential. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the amino function of amino acids. rsc.org Its introduction was a landmark in peptide synthesis, enabling chemists to selectively protect and deprotect the amino group during the stepwise assembly of peptide chains. rsc.org this compound serves as a ready-to-use, protected form of cysteine. The Boc group prevents the amino group from participating in undesired reactions, while the ethyl ester protects the carboxylic acid end. This dual protection allows for the specific and controlled incorporation of a cysteine residue into a growing peptide chain. rsc.orgucl.ac.uk The use of such protected derivatives is fundamental to strategies like solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. rsc.org

Role As a Key Intermediate in Complex Organic Synthesis Methodologies

Beyond its role in peptide synthesis, N-Boc-L-cysteine ethyl ester is a key intermediate in a variety of complex organic synthesis methodologies. Its structure provides three distinct reactive sites—the protected amine, the protected carboxylic acid, and the free thiol group—that can be selectively manipulated. This makes it a versatile starting material for the synthesis of a wide range of more complex molecules.

For instance, the thiol group can undergo various transformations, such as alkylation or arylation, to introduce new functional groups. These modifications are central to the synthesis of novel cysteine derivatives with unique biological or chemical properties. The compound is also utilized in the synthesis of heterocyclic compounds, such as thiazolidines, which are of interest in medicinal and agricultural chemistry. doi.org

The ability to selectively deprotect either the Boc group (under acidic conditions) or the ethyl ester (via hydrolysis) provides chemists with a strategic advantage in multistep syntheses. nih.gov This orthogonality allows for the sequential formation of new bonds at different parts of the molecule without disturbing other functional groups, a critical aspect of creating complex molecular architectures.

Historical Context of N Boc Protection and Esterification in L Cysteine Derivatives Research

Advanced Synthetic Routes to this compound

The synthesis of this compound can be approached through two primary retrosynthetic pathways: esterification of the pre-protected N-Boc-L-cysteine or N-protection of the pre-formed L-cysteine ethyl ester. Furthermore, streamlined one-pot procedures offer increased efficiency for its preparation.

The direct esterification of N-Boc-L-cysteine is a common method for synthesizing the title compound. This transformation typically involves the activation of the carboxylic acid group in the presence of ethanol (B145695). A widely used and effective method is the Fischer-Speier esterification, which employs an acid catalyst in an excess of the alcohol.

A prevalent approach utilizes thionyl chloride (SOCl₂) in ethanol. chemicalbook.comrsc.org In this reaction, thionyl chloride reacts with ethanol to form sulfurous acid monoethyl ester and hydrogen chloride in situ. The generated HCl then protonates the carboxylic acid of N-Boc-L-cysteine, making it more susceptible to nucleophilic attack by ethanol. This method is efficient, with the reaction typically proceeding under reflux conditions for several hours to ensure complete conversion. rsc.orggoogle.com The workup usually involves the evaporation of excess solvent and reagent to yield the desired ester, often as its hydrochloride salt if excess acid is present, which can be neutralized in a subsequent step.

An alternative and equally viable synthetic route begins with L-cysteine ethyl ester, which is commercially available or can be prepared by the esterification of L-cysteine. chemicalbook.comtandfonline.com The free amino group of L-cysteine ethyl ester is then protected with a tert-butoxycarbonyl (Boc) group.

The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride. wikipedia.org The reaction is typically carried out in the presence of a base to deprotonate the ammonium (B1175870) group of the L-cysteine ethyl ester salt (e.g., hydrochloride), thereby generating the free amine which acts as the nucleophile. wikipedia.org Various bases can be employed, including sodium bicarbonate, potassium carbonate, or triethylamine, in solvents like aqueous tetrahydrofuran (B95107) (THF), acetonitrile (B52724), or dichloromethane. wikipedia.orgcdnsciencepub.com Phase-transfer catalysis has also been shown to be effective for the Boc-protection of amino acid esters, utilizing a base like potassium carbonate with a phase-transfer catalyst such as tetrabutylammonium (B224687) hydrogen sulfate. cdnsciencepub.com The reaction is generally rapid and proceeds with high yield, providing a clean product after a straightforward workup to remove the base and byproducts. wikipedia.orgcdnsciencepub.com

To improve synthetic efficiency, reduce waste, and minimize purification steps, one-pot procedures are highly desirable. While detailed one-pot syntheses starting from L-cysteine to directly yield this compound are less commonly documented than the stepwise approaches, the principles of such a synthesis are well-established. A hypothetical one-pot synthesis could involve the simultaneous or sequential addition of reagents to L-cysteine in a single reaction vessel. For instance, L-cysteine could first be esterified under acidic conditions (e.g., using SOCl₂ in ethanol), followed by neutralization and the addition of di-tert-butyl dicarbonate to protect the amino group without isolating the intermediate L-cysteine ethyl ester. chemicalbook.comwikipedia.org The development of such protocols is an active area of research, with convenient one-pot methods reported for the synthesis of related N-Boc protected S-alkylcysteines. researchgate.net

Selective Derivatization and Functionalization of the Thiol Group

The thiol group of this compound is a key site for functionalization, enabling its use in constructing more complex molecules, particularly through the formation of disulfide bonds.

The formation of unsymmetrical disulfides (RSSR') is a crucial transformation in peptide and protein chemistry for creating specific linkages. This requires the selective reaction of the thiol group of this compound with a different thiol-containing compound, avoiding the formation of symmetrical disulfide byproducts.

Oxidative coupling strategies involve the activation of one thiol species, which then reacts with a second thiol to form the disulfide bond. Several reagents have been developed to facilitate this process in a controlled manner.

A highly effective method involves the use of organophosphorus sulfenyl bromides as activating agents. tandfonline.comorganic-chemistry.orgorcid.org For example, 5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinane-2-sulfenyl bromide can be prepared and subsequently reacted with a variety of thiols (R'SH) to form an activated disulfanyl derivative. organic-chemistry.orgresearchgate.net This intermediate then reacts selectively with this compound under basic conditions to yield the unsymmetrical disulfide in good to excellent yields, while retaining the stereochemical integrity of the cysteine residue. organic-chemistry.orgresearchgate.net The success of this method lies in the excellent leaving group properties of the dithiophosphate (B1263838) anion, which minimizes disulfide exchange side reactions. tandfonline.comresearchgate.net

Another strategy employs 1-chlorobenzotriazole (B28376) (BtCl) to generate a benzotriazolated thiol intermediate (RSBt) from the first thiol. organic-chemistry.org This intermediate is stable enough to prevent significant formation of the symmetrical disulfide but reactive enough to couple with a second thiol, such as this compound, in a one-pot sequence. organic-chemistry.org This method avoids the use of harsh oxidizing agents. organic-chemistry.org

Iodine is a classic reagent for the oxidative coupling of thiols to disulfides. nih.govresearchgate.net While often used to form symmetrical disulfides, conditions can be optimized for unsymmetrical synthesis, for example, by the slow addition of one thiol to a reaction mixture containing the other thiol and the oxidant. This method has been applied to the synthesis of bioactive disulfides, including derivatives of N-Boc-cysteine esters. nih.gov

The following table summarizes research findings on the synthesis of unsymmetrical disulfides using this compound or related cysteine derivatives.

Cysteine DerivativeCoupling Partner (R¹SH)Activating/Coupling ReagentSolventYield (%)Reference
This compound(R)-CH₂(NHBoc)CO₂Et5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinane-2-sulfenyl bromideCH₂Cl₂, then CH₃CN98 researchgate.net
N-Acetyl-L-cysteine2-Hydroxyethanethiol5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinane-2-sulfenyl bromideCH₂Cl₂, then CH₃CN95 organic-chemistry.orgresearchgate.net
L-cysteine ethyl ester HCl1-Dodecanethiol5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinane-2-sulfenyl bromideCH₂Cl₂, then CH₃CN92 researchgate.net
N-Boc-L-cysteine11-Azidoundecane-1-thiol5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinane-2-sulfenyl bromideCH₂Cl₂, then CH₃CN88 researchgate.net
N-Boc-L-cysteine methyl esterN/A (Symmetrical coupling)Iodine (I₂) / O₂Not Specified66 nih.gov

Compound Index

Controlled Formation of Unsymmetrical Disulfides

Thiol-Disulfide Exchange Reaction Mechanisms

Thiol-disulfide exchange is a fundamental reaction in biochemistry and organic synthesis, playing a key role in protein folding and the formation of stable linkages. The reaction involves the nucleophilic attack of a thiolate anion on a disulfide bond, resulting in the formation of a new disulfide and the release of a new thiolate. mdpi.com This process follows an SN2-type mechanism. mdpi.comnih.gov

In the context of this compound, the thiol group can participate in these exchange reactions. For instance, it can react with an activated disulfide resin, such as Thiopropyl Sepharose, to form a reversible covalent bond, a technique often employed for the enrichment of cysteine-containing peptides from complex mixtures. mdpi.com The captured peptides can then be released by treatment with a reducing agent like dithiothreitol (B142953) (DTT). mdpi.com

A convenient method for the synthesis of unsymmetrical disulfides of L-cysteine derivatives, including this compound, has been developed using 5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinane-2-sulfenyl bromide. researchgate.net This method proceeds under mild conditions and provides good to excellent yields, tolerating various functional groups. researchgate.net The reaction is believed to proceed via an S2-S type mechanism. researchgate.net

Thioalkylation Reactions and Alkylation of the Sulfhydryl Moiety

The sulfhydryl group of this compound is a potent nucleophile and can readily undergo thioalkylation reactions with various electrophiles. This reactivity is fundamental to many strategies for cysteine modification.

For example, α,β-unsaturated carbonyls, such as those found in butenolides, can react with the thiol of N-Boc-L-cysteine methyl ester via a hetero-Michael addition. nih.gov The success of this reaction is influenced by the substitution pattern on the butenolide. nih.gov Similarly, other Michael acceptors like acrylamides are commonly used to achieve targeted covalent inhibition of proteins by reacting with specific cysteine residues. nih.gov

Propargylation of Cysteine Thiol Functionality

The introduction of a propargyl group onto the cysteine thiol provides a valuable handle for subsequent "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the facile attachment of various functionalities, including fluorescent dyes, biotin (B1667282) tags, or polyethylene (B3416737) glycol (PEG) groups.

Transformations Involving the Ethyl Ester Moiety

Direct Amidation Reactions for Peptide Bond Formation

The ethyl ester of this compound can undergo direct amidation to form peptide bonds. This transformation typically requires activation of the ester or the use of a catalyst. The fundamental principle involves the reaction of an activated carboxylic acid derivative with an amine. researchgate.net

While direct thermal amidation is possible, catalytic methods are more common. mdpi.com For instance, zirconium-based catalysts have been shown to be effective for amide formation from esters. mdpi.com However, it has been noted that in some catalytic systems, the presence of a thiol group, as in N-Boc-cysteine methyl ester, did not show a directing effect for amidation. mdpi.com

Transesterification Processes and Ester Hydrolysis

The ethyl ester group can be converted to other esters through transesterification. masterorganicchemistry.com This reaction can be catalyzed by either acid or base and involves the exchange of the alkoxy group. masterorganicchemistry.com For example, using methanol (B129727) as a solvent in the presence of an acid or base catalyst would convert the ethyl ester to a methyl ester. masterorganicchemistry.com

Ester hydrolysis, the conversion of the ester to a carboxylic acid, is another important transformation. This is typically achieved through saponification, using a base like lithium hydroxide (B78521) or sodium hydroxide in an aqueous solution. researchgate.net Milder methods, such as using trimethyltin (B158744) hydroxide, can be employed to avoid the cleavage of other sensitive protecting groups. researchgate.net

ReactionReagentsProduct
Direct AmidationActivated carboxylic acid, AmineAmide (Peptide bond)
TransesterificationAlcohol, Acid or Base catalystNew Ester
Ester Hydrolysis (Saponification)Base (e.g., LiOH, NaOH), WaterCarboxylic Acid
Mild Ester HydrolysisTrimethyltin hydroxideCarboxylic Acid

Methodologies for N-Boc Deprotection

The most common method for the cleavage of the N-Boc group is through acidolysis. The Boc group is designed to be labile under acidic conditions, breaking down into carbon dioxide and tert-butanol, which further decomposes to isobutylene (B52900). researchgate.net This transformation is typically achieved with strong acids. acs.org

Trifluoroacetic acid (TFA) is a frequently used reagent for this purpose. researchgate.netgoogle.com It is often used either neat or diluted in a solvent like dichloromethane (DCM). google.com For instance, complete deprotection can be achieved by treating the N-Boc protected substrate with a solution of TFA in DCM, with concentrations ranging from 25% to 50%. google.comnih.gov Another common reagent is hydrogen chloride (HCl) dissolved in an organic solvent, such as dioxane or ethyl acetate. acs.orgnih.gov

The key advantage of acid-labile deprotection is its efficiency and predictability. However, a significant consideration is the potential for premature cleavage of other acid-sensitive protecting groups that might be present in the molecule, such as those protecting the thiol group of cysteine or the carboxyl group. For example, while the ethyl ester of the cysteine backbone is generally stable to the conditions used for Boc removal, more acid-labile esters like a tert-butyl ester would be cleaved simultaneously. researchgate.netorganic-chemistry.org Similarly, highly acid-labile thiol protecting groups like the trityl (Trt) group may also be removed. nih.gov Therefore, the selection of an appropriate acidic reagent and reaction conditions is crucial for achieving selective deprotection. The use of scavengers, such as triisopropylsilane (B1312306) (TIS), is also common to prevent side reactions caused by the carbocation intermediates generated during deprotection. nih.govigem.org

ReagentSolventTypical ConditionsSelectivity Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)25-55% TFA/DCM, room temp, 30 minHighly efficient; can cleave other acid-labile groups like Trt, Pbf. google.comnih.govresearchgate.net
Hydrogen Chloride (HCl)Dioxane / Ethyl Acetate4N HCl in Dioxane, room temp, 1hEffective and common in peptide synthesis. nih.gov
p-Toluenesulfonic acid (p-TSA)DCM / TFE0.05M p-TSA in TFE-DCM (1:9), room temp, 5 minCan be effective at low concentrations, with fluoroalcohols enhancing acidity. google.com
Bismuth(III) chlorideAcetonitrile/Water50:1 Acetonitrile/Water, 55°COffers high chemoselectivity, leaving acid-labile tert-butyl esters intact. researchgate.net

An alternative to acid-mediated deprotection is the use of thermal methods. Thermolytic cleavage of the N-Boc group proceeds without the need for acidic or basic reagents, which can be advantageous for substrates sensitive to such conditions. researchgate.net This method involves heating the N-Boc protected compound in a suitable solvent, leading to the elimination of isobutylene and carbon dioxide.

The application of continuous flow technology has significantly enhanced the utility of thermal deprotection. acs.orgacs.orgnih.govnih.gov Flow reactors offer superior heat transfer and precise temperature control, allowing for rapid and efficient reactions at high temperatures that are often difficult to manage in traditional batch reactors. acs.org For example, N-Boc deprotection can be achieved by passing a solution of the substrate through a heated coil reactor. acs.orgacs.org Solvents like methanol or trifluoroethanol (TFE) are often effective, and deprotection can be accomplished at temperatures ranging from 150°C to 250°C with residence times of only a few minutes. acs.orgnih.gov

A key benefit of thermal deprotection, particularly in a flow system, is the ability to avoid aqueous workups and the direct use of the resulting amine solution in subsequent reaction steps, a concept known as "telescoped" synthesis. acs.orgnih.gov Studies have shown that a wide range of functional groups are compatible with these thermal conditions. acs.orgnih.gov The reaction rate is influenced by the electrophilicity of the N-Boc carbonyl group. acs.orgnih.gov This strategy offers a greener alternative to traditional methods by reducing waste from workup procedures. researchgate.net

MethodSolventTemperature Range (°C)Key Advantages
Continuous FlowMethanol180-240Good efficiency, common solvent. acs.org
Continuous FlowTrifluoroethanol (TFE)150-240Excellent conversion at lower temperatures for reactive substrates. acs.org
Continuous FlowToluene~240Less efficient than polar protic solvents like MeOH or TFE. acs.org
BatchHigh-boiling solvents (e.g., Toluene)>150Avoids acidic reagents, but can be less controlled than flow methods. researchgate.net

In the synthesis of complex molecules like peptides, an orthogonal protecting group strategy is essential. organic-chemistry.org This approach involves using multiple protecting groups, each of which can be removed under specific conditions without affecting the others. organic-chemistry.orgthieme-connect.de When working with this compound, the choice of a protecting group for the thiol side-chain is a critical consideration.

The Boc group is acid-labile. Therefore, an orthogonal protecting group for the cysteine thiol should be stable to acidic conditions but removable by other means. A classic example of an orthogonal partner to the Boc group is the fluorenylmethyloxycarbonyl (Fmoc) group, which is labile to basic conditions (e.g., piperidine) but stable to the acids used for Boc removal. organic-chemistry.org This Boc/Fmoc strategy is a cornerstone of solid-phase peptide synthesis.

For the thiol group of cysteine, several protecting groups offer orthogonality with the N-Boc group:

Acetamidomethyl (Acm): This group is stable to the acidic conditions of Boc deprotection and can be removed later using mercury(II) acetate or iodine.

Trityl (Trt): While often considered acid-labile, its removal requires stronger acidic conditions than typically used for Boc deprotection, offering a degree of differential cleavage. However, careful selection of deprotection conditions is necessary. nih.gov

Phenylacetamidomethyl (Phacm): This group is stable under both Boc (acidic) and Fmoc (basic) deprotection conditions. Its removal is achieved enzymatically with penicillin amidohydrolase, providing a high level of orthogonality. psu.edu

The ethyl ester protecting the C-terminus is generally stable to the acidic deprotection of the N-Boc group and the basic conditions for Fmoc removal, but it can be cleaved by saponification with a base like lithium hydroxide. nih.gov This allows for selective deprotection of the N-terminus (Boc), a different N-terminal protecting group (Fmoc), the thiol side-chain (e.g., Phacm), and the C-terminal ester, all in a controlled, stepwise manner. nih.govpsu.edu

Protecting GroupFunctionality ProtectedCleavage ConditionOrthogonal To N-Boc?
Fluorenylmethyloxycarbonyl (Fmoc)AmineBase (e.g., Piperidine)Yes. organic-chemistry.org
Acetamidomethyl (Acm)Thiol (Cysteine)Mercury(II) or IodineYes. psu.edu
Phenylacetamidomethyl (Phacm)Thiol (Cysteine)Enzymatic (Penicillin Amidohydrolase)Yes. psu.edu
Benzyl (Bzl)Thiol / Carboxyl / HydroxylStrong acid (HF) or HydrogenolysisPartially; stable to mild acid for Boc removal. google.com
Ethyl (Et) EsterCarboxylSaponification (e.g., LiOH, NaOH)Yes. nih.gov

Utility as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of this compound, derived from the naturally occurring L-cysteine, makes it a valuable starting material in asymmetric synthesis. This field of chemistry focuses on the selective production of a single stereoisomer of a chiral product, which is crucial in pharmaceuticals and other biologically active molecules.

Synthesis of Stereochemically Defined Amino Acid Derivatives

This compound serves as a foundational scaffold for the synthesis of a variety of stereochemically defined amino acid derivatives. The presence of the Boc and ethyl ester protecting groups allows for selective reactions at the thiol group without affecting the amine or carboxylic acid functionalities. This strategic protection enables chemists to introduce a wide range of substituents at the sulfur atom, leading to the creation of novel, non-proteinogenic amino acids with defined stereochemistry. researchgate.net These derivatives are crucial for exploring structure-activity relationships in medicinal chemistry and for developing new catalytic systems. For instance, the alkylation of the thiol group can be achieved with high precision, yielding S-alkylated cysteine derivatives that are important intermediates in the synthesis of complex molecules. researchgate.net

Construction of Peptides and Proteins

The synthesis of peptides and proteins is a cornerstone of chemical biology, and this compound plays a pivotal role in several key strategies.

Role in Native Chemical Ligation (NCL) Strategies

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments. wikipedia.orgrsc.org The reaction typically involves a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. rsc.orgnih.gov While this compound itself is not directly a peptide thioester, its derivatives are crucial for this process. The Boc protecting group is compatible with the conditions required to generate peptide thioesters, which are often synthesized using Boc-based solid-phase peptide synthesis (SPPS). wikipedia.org

The general mechanism of NCL involves the chemoselective reaction between the N-terminal cysteine of one peptide segment and the C-terminal thioester of another. nih.gov This initial transthioesterification is followed by a spontaneous and irreversible S-to-N acyl shift, which forms a native peptide bond at the ligation site. wikipedia.orgrsc.org The ability to create these essential thioester precursors, often derived from building blocks like this compound, is fundamental to the success of NCL.

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides. rsc.orgucl.ac.uk In SPPS, a peptide is assembled step-by-step while anchored to a solid support. ucl.ac.uk this compound and its derivatives are readily incorporated into SPPS protocols, particularly those employing the Boc/Bzl protection scheme. peptide.com In this strategy, the temporary Nα-amino group protection is provided by the acid-labile Boc group, while more stable benzyl-based groups protect reactive side chains. peptide.com

The use of this compound in SPPS allows for the precise placement of cysteine residues within a peptide sequence. A significant challenge in SPPS involving cysteine is the risk of racemization, especially during the activation step in Fmoc-based strategies. nih.gov While Boc-chemistry generally minimizes this risk, careful control of reaction conditions is still necessary to maintain the stereochemical integrity of the cysteine residue. nih.gov

Synthesis StrategyRole of this compound derivativeKey Considerations
Native Chemical Ligation (NCL) Precursor for peptide thioestersCompatibility with Boc-SPPS for thioester synthesis.
Solid-Phase Peptide Synthesis (SPPS) Building block for cysteine incorporationOrthogonality of protecting groups (Boc vs. side-chain protection). peptide.com
Semisynthesis of Protein Constructs

The semisynthesis of proteins combines chemically synthesized peptide fragments with recombinantly expressed protein segments. nih.gov This powerful approach allows for the introduction of non-natural amino acids, post-translational modifications, and biophysical probes into large proteins. NCL is a key technology in protein semisynthesis, and therefore, the synthetic peptide fragments often require an N-terminal cysteine or a C-terminal thioester. nih.govcaltech.edu

This compound derivatives are instrumental in preparing the synthetic peptide portions for these ligations. For example, a synthetic peptide containing a specific modification can be prepared using SPPS with the appropriate N-Boc-L-cysteine derivative and then ligated to a larger, recombinantly produced protein fragment that has been engineered to have an N-terminal cysteine. researchgate.net This methodology has been used to create modified histone proteins to study the effects of post-translational modifications on chromatin biology. researchgate.net

Synthesis of Modified Peptide Structures and Peptidomimetics

Modified peptides and peptidomimetics are designed to have improved properties compared to their natural counterparts, such as increased stability, enhanced biological activity, or altered conformational preferences. This compound is a valuable starting material for creating these modified structures.

The thiol group of the cysteine residue is a versatile handle for introducing a wide array of modifications. For example, it can be alkylated, arylated, or used in Michael additions to create peptides with novel side chains. researchgate.net These modifications can be performed on the this compound monomer before its incorporation into a peptide, or on the cysteine residue within a fully synthesized peptide.

Synthesis of Non-natural Amino Acid Conjugates

The synthesis of non-natural amino acid conjugates is a pivotal area in medicinal chemistry and chemical biology, aiming to create novel molecules with enhanced biological activity, stability, or specific targeting capabilities. This compound serves as a valuable building block in this field due to its trifunctional nature: a protected amine (N-Boc), a protected carboxylic acid (ethyl ester), and a reactive thiol side chain. This structure allows for selective chemical modifications to create complex conjugates.

The general strategy involves using the protected amino acid scaffold to link a molecule of interest, such as a natural product or an organometallic complex, to the amino acid framework. The Boc (tert-butyloxycarbonyl) group protects the alpha-amino group, preventing its participation in undesired side reactions while another functional group is being manipulated. Similarly, the ethyl ester protects the carboxyl group. This protection scheme allows chemists to exploit the reactivity of the cysteine's thiol group or to deprotect the amine or carboxyl group selectively for subsequent coupling reactions.

For instance, synthetic strategies have been developed to create conjugates of natural products like curcumin (B1669340) and oleanolic acid with amino acids. mdpi.com In these processes, Boc-protected amino acids are coupled to the parent molecule, often via esterification. mdpi.com The resulting conjugate can then be deprotected to yield the final product. mdpi.com This approach has been shown to improve the anticancer activity of compounds like betulin (B1666924) when conjugated to amino acids. mdpi.com

Furthermore, the principles of using protected amino acid esters are applied in creating organometallic amino acid conjugates, such as ferrocenyl derivatives, for applications in bioorganometallic chemistry. nih.gov A synthetic strategy for a novel ferrocenyl amino acid conjugate, designed to act as a chemical nuclease, begins with the preparation of Nα-Boc-L-lysine-tert-butyl ester. nih.gov This highlights a flexible approach where the protecting groups allow for the introduction of the organometallic moiety onto the amino acid side chain. nih.gov The resulting non-natural amino acid can be prepared for incorporation into peptides or proteins. nih.gov

Applications in Chemical Synthesis of Bioactive Natural Products

This compound and its derivatives are crucial intermediates in the total synthesis of complex bioactive natural products, particularly those containing thiazole (B1198619) or thiazolidine (B150603) rings. The cysteine moiety provides the necessary sulfur and nitrogen atoms for the heterocycle formation in a stereochemically defined manner.

One prominent example is the total synthesis of plantazolicin A, a nitrogen-rich antibiotic. In a reported synthesis, a key step involves the coupling of an amino acid-derived aldehyde with cysteine ethyl ester hydrochloride. cam.ac.uk This condensation reaction forms a thiazolidine intermediate, which is subsequently oxidized using manganese dioxide (MnO₂) to afford the desired thiazole ring system, a core component of the plantazolicin structure. cam.ac.uk The use of the ethyl ester of cysteine is critical in this pathway, although challenges in its subsequent hydrolysis to the free acid were noted, sometimes leading to the use of the methyl ester as an alternative. cam.ac.uk

Another significant application is in the total synthesis of (+)-Lyngbyabellin M, a marine cyanobacterial metabolite with cytotoxic properties. mdpi.com The synthesis of a key fragment, a chiral thiazole, is achieved through the condensation of L-cysteine ethyl ester hydrochloride with a chiral aldehyde, (R)-(+)-glyceraldehyde acetonide. mdpi.com This reaction forms an intermediate thiazolidine, which, similar to the plantazolicin synthesis, is oxidized with MnO₂ to yield the functionalized thiazole ring. mdpi.comresearchgate.net This thiazole fragment is one of three key intermediates that are coupled to construct the final complex natural product. mdpi.comresearchgate.net

Table 1: Use of Cysteine Ethyl Ester in Natural Product Synthesis
Natural ProductKey Reaction StepReagentsIntermediate FormedResulting MoietyReference
Plantazolicin ACondensation/CouplingCysteine ethyl ester hydrochloride, KHCO₃ThiazolidineThiazole (after oxidation) cam.ac.uk
(+)-Lyngbyabellin MCondensationL-cysteine ethyl ester hydrochloride, TriethylamineThiazolidineThiazole (after oxidation) mdpi.comresearchgate.net

Role in Bioorthogonal Chemistry Research

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. rsc.org These reactions require reagents that are stable, highly selective, and react rapidly at low concentrations under physiological conditions. rsc.orgnih.gov this compound and its unprotected counterpart, L-cysteine ethyl ester, are instrumental in the development and validation of new bioorthogonal methods, particularly those targeting the cysteine residue.

Cysteine-Directed Bioconjugation Methodologies

The cysteine residue is an attractive target for site-selective bioconjugation due to the high nucleophilicity and low redox potential of its thiol (-SH) side chain. explorationpub.com A variety of methodologies have been developed to selectively modify cysteine residues on peptides and proteins. explorationpub.com L-cysteine ethyl ester is frequently used as a model compound to test the efficacy, selectivity, and kinetics of new cysteine-directed bioconjugation reagents.

A notable example is the development of cyclopropenone (CPO)-based reagents for the specific modification of N-terminal cysteine residues. acs.orgnih.gov Research has shown that these CPO reagents react selectively with the 1,2-aminothiol group of L-cysteine ethyl ester. nih.gov The reaction is highly chemoselective; when tested against a panel of other amino acids including lysine, serine, threonine, and tyrosine, the CPO reagent showed excellent selectivity for L-cysteine. nih.gov Furthermore, these other amino acids did not impede the reaction between the CPO reagent and cysteine when present in the same mixture. nih.gov This high degree of selectivity is crucial for achieving site-specific labeling on complex proteins. acs.org

Table 2: Chemoselectivity of Cyclopropenone Reagent 1
Amino Acid TestedReactivity with CPO Reagent 1Interference with Cysteine ReactionReference
L-cysteine ethyl esterReactiveN/A nih.gov
LysineNo ReactionNo nih.gov
SerineNo ReactionNo nih.gov
ThreonineNo ReactionNo nih.gov
TyrosineNo ReactionNo nih.gov
GlutathioneNo ReactionNo nih.gov

Design and Synthesis of Bioorthogonal Reagents Utilizing the Cysteine Moiety

The design of effective bioorthogonal reagents requires a deep understanding of the reactivity of the target functional groups. nih.gov this compound plays a critical role in this process by serving as a key analytical tool to probe the reaction mechanisms and selectivity that underpin new bioorthogonal transformations. The presence of the Boc protecting group on the N-terminus allows researchers to dissect the roles of the amine and thiol groups of cysteine in a given reaction.

In the development of the aforementioned cyclopropenone (CPO) reagents, comparative studies using both L-cysteine ethyl ester (with a free N-terminus) and its N-protected counterpart, Boc-Cys-OMe, were essential. acs.orgnih.gov When a mixture of N-protected Boc-Cys-OMe and unprotected L-cysteine ethyl ester was treated with a CPO reagent, a high selectivity towards the unprotected L-cysteine ethyl ester was observed. nih.gov The reaction with the N-protected version was significantly slower and resulted in a complex mixture of products, whereas the reaction with the unprotected N-terminal cysteine yielded the desired 1,4-thiazepan-5-one (B1267140) products cleanly. acs.orgnih.gov

This finding is critical for the design of bioorthogonal reagents intended for site-specific protein modification. It demonstrates that the CPO functional group can be used to selectively target proteins with an N-terminal cysteine residue, even in the presence of other internal, solvent-exposed cysteine residues. acs.org This level of detail, elucidated using tools like this compound, enables the design of sophisticated, mutually orthogonal labeling strategies for constructing complex protein conjugates. nih.govacs.org

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms

The reaction pathways of N-Boc-L-cysteine ethyl ester are largely dictated by the highly reactive thiol group, which is modulated by the electronic and steric effects of the N-Boc and ethyl ester moieties.

The thiol group (-SH) of this compound is a potent nucleophile, capable of participating in a wide array of chemical transformations. Its reactivity is central to its utility in bioconjugation and the synthesis of complex molecules. The thiol group's nucleophilicity enables it to readily attack electrophilic centers.

Key reactions involving the thiol group include:

Michael Additions: The thiol group can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds. This thiol-ene reaction is a cornerstone of click chemistry, valued for its high efficiency and selectivity. nih.gov

Thiol-yne Reactions: The addition of thiols to activated alkynes is another powerful transformation that proceeds with high conversion rates, often under ambient conditions. acs.org The presence of a base catalyst can further enhance the reaction rate by generating the more nucleophilic thiolate anion. acs.org

Disulfide Bond Formation: The thiol can undergo oxidation to form a disulfide bond, a reversible reaction crucial in peptide and protein chemistry. This process can be influenced by the surrounding chemical environment.

This compound and its derivatives can undergo intramolecular reactions, leading to the formation of cyclic structures. These cyclization pathways are often spontaneous upon the addition of the thiol group to a suitable internal electrophile. For instance, the reaction of L-cysteine ethyl ester with certain reagents can trigger a spontaneous cyclization, highlighting the potential for such pathways. researchgate.net The formation of heterocyclic structures is a common outcome of these intramolecular events, which are of significant interest in the synthesis of novel therapeutic agents.

Kinetic Studies of this compound Reactions

Kinetic analysis provides quantitative data on the speed of reactions and the factors that influence them. While specific kinetic data for this compound is not extensively documented in the literature, studies on closely related compounds, such as N-acetyl-L-cysteine ethyl ester (NACET), offer valuable insights into the methodologies used. semanticscholar.org

The determination of reaction rate constants and activation energies is typically achieved through methods like kinetic spectrophotometry. semanticscholar.org For thiol-containing compounds, reactions that produce a chromogenic product are monitored over time to determine the reaction rate under various conditions. For example, the reduction of a Cu(II)-ligand complex to a colored Cu(I)-ligand complex by a thiol can be followed spectrophotometrically to establish reaction order and rate constants. semanticscholar.org

Table 1: Representative Kinetic Parameters for Thiol Reactions (Hypothetical for this compound) Note: The following data is illustrative of typical parameters and not based on direct experimental results for this compound, which are not readily available in the cited literature.

Reaction TypeRate Constant (k)Activation Energy (Ea)Methodology
Thiol-Ene ConjugationData not availableData not availableUV-Vis Spectrophotometry
Disulfide ExchangeData not availableData not availableNMR Spectroscopy

The reactivity of this compound is significantly influenced by both steric and electronic factors.

Steric Factors: The tert-butoxycarbonyl (Boc) group is sterically bulky. This can hinder the approach of reactants to the nearby thiol group, potentially slowing down reaction rates compared to less hindered cysteine derivatives. This steric barrier is a known factor in reactions involving substituted substrates, where increased bulk on adjacent positions leads to lower yields or slower conversions. acs.org

Electronic Factors: The N-Boc group is an electron-withdrawing group, which can influence the acidity and nucleophilicity of the thiol. The ethyl ester group also has an electronic effect on the molecule. These factors collectively modulate the reactivity profile of the thiol, affecting its performance in nucleophilic reactions.

Computational Chemistry and Molecular Modeling Approaches

Theoretical studies, particularly those using computational chemistry and molecular modeling, are invaluable for understanding the structural and electronic properties of this compound and predicting its reactivity. Density Functional Theory (DFT) is a common method used to investigate reaction mechanisms and energetics.

Computational approaches can be used to:

Calculate Molecular Properties: Determine bond lengths, bond angles, and charge distributions within the molecule.

Model Reaction Pathways: Elucidate transition state structures and calculate activation energies, providing insight into reaction kinetics and stereoselectivity. rsc.org

Analyze Reactivity: DFT calculations can help explain differences in reactivity between related molecules, such as why a thiol might be more or less reactive than an alcohol in a specific glycosylation reaction. rsc.org

Studies on related cysteine systems have used these methods to characterize crystalline structures and understand intermolecular interactions, demonstrating the power of combining theoretical and experimental data. researchgate.net

Table 2: Computed Molecular Properties of this compound Source: PubChem CID 7068955. nih.gov

PropertyValueMethod
Molecular Weight249.33 g/molPubChem 2.1
XLogP31.5XLogP3 3.0
Hydrogen Bond Donor Count2Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count4Cactvs 3.4.6.11
Rotatable Bond Count7Cactvs 3.4.6.11

Theoretical Prediction of Reactivity and Selectivity

While specific theoretical studies predicting the reactivity and selectivity of this compound are not extensively documented in the literature, general principles of computational chemistry and studies on related cysteine derivatives allow for informed predictions. The reactivity of this molecule is primarily centered around the nucleophilic thiol (-SH) group and, to a lesser extent, the amide and ester functionalities.

Density Functional Theory (DFT) is a common computational method used to investigate the electronic structure and reactivity of molecules. For a molecule like this compound, DFT calculations can be employed to determine various reactivity descriptors. These descriptors help in predicting how the molecule will interact with other chemical species.

Key Reactivity Descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For a nucleophile like the thiol group in this compound, the energy and localization of the HOMO are of particular interest. A higher HOMO energy indicates a greater propensity to donate electrons and thus higher nucleophilicity. DFT calculations would likely show the HOMO to be localized primarily on the sulfur atom, confirming the thiol group as the primary site for electrophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, an MEP map would show regions of negative potential (electron-rich) around the oxygen atoms of the carbonyl groups and the sulfur atom, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be expected around the amide and thiol hydrogens.

Fukui Functions: These functions are used to predict the most likely sites for nucleophilic and electrophilic attack. For this compound, the Fukui function for nucleophilic attack (f+) would be highest on the sulfur atom, again highlighting its role as the primary nucleophilic center.

In the context of selectivity, computational models can be used to compare the activation energies for different reaction pathways. For instance, in a reaction with an electrophile, theoretical calculations could compare the energy barriers for the reaction at the thiol group versus the amide nitrogen. Such studies on analogous systems consistently show that the thiol group of cysteine is significantly more nucleophilic and thus more reactive than the backbone amide.

A computational study on the conformational preferences of a related Cys dipeptide (Ac-Cys-NHMe) using DFT at the B3LYP/6-311++G(d,p)//B3LYP/6-31+G(d) level of theory provides insights into the intrinsic factors that can influence reactivity. nih.gov This study revealed that hydrogen bonds and favorable interactions between the backbone and the thiol group of the side chain lead to specific conformational preferences. nih.gov The conformation of the molecule can influence the accessibility of the reactive thiol group, thereby affecting its reactivity and selectivity in chemical transformations.

Below is a hypothetical data table summarizing the kind of results that would be expected from a DFT study on this compound, based on general chemical principles and data from related molecules.

Parameter Predicted Value/Observation Implication for Reactivity/Selectivity
HOMO Energy Relatively HighHigh nucleophilicity, centered on the thiol group.
LUMO Energy Relatively LowSusceptible to nucleophilic attack at carbonyl carbons.
HOMO-LUMO Gap ModerateIndicates good kinetic stability but accessible reactivity.
MEP Minimum Localized on Sulfur AtomConfirms the thiol as the primary site for electrophilic attack.
Fukui Function (f+) Highest on Sulfur AtomPredicts high reactivity of the thiol group towards electrophiles.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical determinants of its chemical behavior. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule, while molecular dynamics (MD) simulations provide a dynamic picture of its movements over time.

Conformational Analysis:

The presence of several rotatable single bonds in this compound (e.g., Cα-Cβ, Cβ-S, C-N, and bonds within the ester and Boc groups) gives rise to a complex conformational landscape. Theoretical methods, such as DFT and ab initio calculations, are invaluable for exploring this landscape.

A detailed conformational analysis of a similar molecule, N-acetyl-L-cysteine-N-methylamide, was performed using RHF/6-31G(d) and B3LYP/6-31G(d) levels of theory. This study explored the full conformational space and identified numerous stable conformers and the transition states connecting them. It was found that the conformational preferences are influenced by the polar side chain, which can engage in intramolecular hydrogen bonding.

For this compound, a similar analysis would likely reveal several low-energy conformers stabilized by weak intramolecular interactions, such as hydrogen bonds between the amide N-H and the carbonyl oxygen of the ester or Boc group, or between the thiol S-H and a carbonyl oxygen. The relative energies of these conformers would determine their population at a given temperature. The Boc protecting group, being bulky, would significantly influence the accessible conformations around the N-Cα bond.

Molecular Dynamics Simulations:

MD simulations offer a way to study the dynamic behavior of this compound in different environments, such as in a vacuum or in a solvent. These simulations solve Newton's equations of motion for the atoms of the molecule, providing a trajectory that describes how the positions and velocities of the atoms change over time.

An MD simulation of this compound in a solvent like water or chloroform (B151607) would reveal:

Solvent Effects: How the solvent molecules interact with the solute and influence its conformation and dynamics.

Flexibility: The degree of motion in different parts of the molecule. For example, the ethyl ester and Boc groups would be expected to exhibit significant flexibility.

Time-Averaged Properties: Properties such as the average conformation, hydrogen bonding patterns, and the distribution of dihedral angles can be calculated from the simulation trajectory.

The following table summarizes the key aspects that would be investigated in a conformational analysis and MD simulation study of this compound.

Analysis Type Methodology Key Findings/Insights
Conformational Analysis DFT, Ab initio calculationsIdentification of low-energy conformers, determination of relative energies, analysis of intramolecular interactions (e.g., hydrogen bonding), influence of the bulky Boc group on the conformational landscape.
Molecular Dynamics Classical Force Fields (e.g., AMBER, CHARMM)Simulation of molecular motion over time, analysis of solvent effects on conformation, characterization of molecular flexibility, calculation of time-averaged structural properties.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Research Analysis

Chromatographic methods are indispensable for the separation and analysis of N-Boc-L-cysteine ethyl ester from reaction mixtures and for the assessment of its enantiomeric and chemical purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. Reversed-phase HPLC (RP-HPLC) is commonly employed for this purpose.

A typical RP-HPLC method utilizes a non-polar stationary phase, such as a C18 column, and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the composition of the mobile phase, typically a gradient of an organic solvent like methanol (B129727) or acetonitrile (B52724) in water with an additive such as trifluoroacetic acid (TFA), a high-resolution separation of the target compound from impurities and starting materials can be achieved. rsc.orgresearchgate.net The retention time of this compound under specific conditions is a key identifier, while the peak area in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment. researchgate.netijper.org

Table 1: Illustrative RP-HPLC Conditions for Analysis of Cysteine Derivatives

ParameterCondition
Column C18 (e.g., 4.6 mm x 250 mm)
Mobile Phase A 0.1% (v/v) Trifluoroacetic acid in Water
Mobile Phase B Methanol
Gradient Elution A time-programmed gradient, for instance, starting with a low percentage of B and increasing over time.
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Injection Volume 10 µL

This table presents a general set of conditions often used for the analysis of cysteine derivatives and can be optimized for the specific analysis of this compound. rsc.org

Chiral Separation Methodologies through Diastereomer Formation

The enantiomeric purity of this compound is a critical parameter, particularly in pharmaceutical applications. One effective strategy for the chiral separation of this compound by HPLC involves its derivatization with a chiral reagent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral stationary phase.

A widely used approach involves the reaction of the amino group of the cysteine derivative with a chiral derivatizing agent. For instance, o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol, such as N-(tert-butylthiocarbamoyl)-L-cysteine ethyl ester (BTCC) or N-(tert-butoxycarbonyl)-L-cysteine methyl ester (NBC), can be used to form fluorescent diastereomeric isoindoles. researchgate.netmdpi.com These derivatives can be readily separated by RP-HPLC and detected with high sensitivity using a fluorescence detector. researchgate.netnih.gov

Table 2: Chiral Derivatizing Agents for Amino Acid Analysis

Chiral Derivatizing Agent (in combination with OPA)AbbreviationResulting Derivative
N-(tert-butylthiocarbamoyl)-L-cysteine ethyl esterBTCCDiastereomeric Isoindole
N-(tert-butoxycarbonyl)-L-cysteine methyl esterNBCDiastereomeric Isoindole
Isobutyryl-L-cysteineIBLCDiastereomeric Isoindole

This table showcases examples of chiral thiols that can be employed with OPA for the derivatization and subsequent chiral separation of amino compounds like this compound. researchgate.netmdpi.comnih.gov

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. scispace.com This is achieved through the use of columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.

In the context of this compound analysis, a UPLC-MS method would be highly advantageous for rapid purity checks, in-process control, and the analysis of complex sample matrices. researchgate.net A UPLC system coupled with a mass spectrometer (UPLC-MS) would provide not only retention time data but also mass-to-charge ratio information, enhancing the specificity and certainty of peak identification. scispace.com The conditions for a UPLC method would be analogous to HPLC but with adjustments to flow rate and gradient times to leverage the increased efficiency of the smaller particle size columns. researchgate.net

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are fundamental for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely used to confirm the structure of this compound.

In the ¹H NMR spectrum, characteristic signals for the protons of the tert-butoxycarbonyl (Boc) group, the ethyl ester group, and the cysteine backbone would be expected. The chemical shifts and coupling patterns of the α- and β-protons of the cysteine moiety provide valuable information about the molecular environment and conformation.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. nih.gov The chemical shifts of the carbonyl carbons of the Boc group and the ethyl ester, as well as the α- and β-carbons of the cysteine residue, are diagnostic for the confirmation of the structure. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ethyl Ester -CH₂-~4.2 (quartet)~62
-CH₃~1.3 (triplet)~14
Cysteine Backbone α-CH~4.5 (multiplet)~54
β-CH₂~2.9 (multiplet)~26
Boc Group -C(CH₃)₃~1.4 (singlet)~28
Quaternary C-~80
Carbonyls Ester C=O-~171
Boc C=O-~155

This table provides predicted chemical shift ranges based on data from similar N-Boc protected amino acid esters. Actual values may vary depending on the solvent and other experimental conditions. rsc.orgnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. nih.gov The molecular weight of this compound is 249.33 g/mol . nih.gov

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 250.1 would be expected as the base peak. nih.gov Further structural confirmation can be obtained through tandem mass spectrometry (MS/MS), where the precursor ion is fragmented to produce a characteristic pattern of product ions. nih.govnih.gov

The fragmentation of the N-Boc group is a characteristic feature in the mass spectra of such compounds, often involving the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). doaj.org Other expected fragmentations include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire ethyl ester group (-COOCH₂CH₃, 73 Da) from the C-terminus. doaj.org

Table 4: Expected ESI-MS Fragmentation of this compound ([M+H]⁺ = 250.1)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure/Loss
250.1194.156Loss of isobutylene from Boc group
250.1150.1100Loss of the Boc group
250.1205.145Loss of the ethoxy group
250.1177.173Loss of the ethyl ester group

This table outlines the predicted major fragmentation pathways for the protonated molecule of this compound under ESI-MS/MS conditions. doaj.org

Derivatization Strategies in Analytical Chemistry

The analytical determination of specific molecules within complex mixtures often necessitates derivatization, a process that chemically modifies the analyte to produce a new compound with properties more suitable for separation and detection. For this compound and related amino acids, derivatization is a critical step, particularly for achieving enantiomeric separation and enhancing detection sensitivity.

Pre-Column Derivatization with Chiral Reagents (e.g., OPA) for Amino Acid Enantiomer Analysis

The separation of amino acid enantiomers is crucial in pharmaceutical, biomedical, and food research. A widely employed and effective method for this purpose is pre-column derivatization using o-phthalaldehyde (OPA) in conjunction with a chiral thiol reagent. This strategy converts the enantiomeric amino acids into diastereomeric derivatives, which can then be separated using standard, achiral reversed-phase high-performance liquid chromatography (HPLC).

The fundamental reaction involves the rapid condensation of OPA with the primary amino group of an amino acid and the sulfhydryl group of a chiral thiol. This reaction forms highly fluorescent and UV-active 1-alkylthio-2-alkyl-substituted isoindole derivatives. When a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC) or N-acetyl-L-cysteine (NAC), is used, the resulting isoindoles formed from L- and D-amino acids are diastereomers. These diastereomers possess distinct physicochemical properties, allowing for their separation on a conventional HPLC column. This compound, containing a chiral center and a free thiol group, is structurally suited to act as the chiral derivatizing agent in this reaction scheme.

The primary advantage of this method is the enhanced sensitivity afforded by the fluorescent nature of the isoindole products, allowing for the detection of amino acids at very low concentrations, often in the range of 10 µg/L. The derivatives typically exhibit a characteristic absorption maximum around 340 nm. One of the main challenges of OPA derivatization is the limited stability of the resulting adducts; however, this can be managed through automated in-needle derivatization procedures that perform the analysis immediately after the reaction.

Research has explored various chiral thiols to optimize the resolution of different amino acid enantiomers. The choice of the chiral thiol significantly influences the chromatographic behavior and resolution of the resulting diastereomers. This technique allows for the indirect quantification of enantiomeric impurities with a limit of quantitation as low as 0.04% using standard UV spectrophotometric detection.

Table 1: Comparison of Chiral Thiols Used with OPA for Amino Acid Derivatization

Chiral Thiol Reagent Abbreviation Typical Application Detection Method Reference
N-isobutyryl-L-cysteine IBLC Enantiomeric analysis of amino acids in biological matrices and fossil samples. Fluorescence, UV, MS
N-acetyl-L-cysteine NAC Enantioseparation of chiral amines and amino acids. Fluorescence, UV
N-(tert-butylthiocarbamoyl)-L-cysteine ethyl ester BTCC Separation of fluorescent diastereomers of amino acid enantiomers. Fluorescence

Spectrophotometric Detection Methods using Thiol-Sensitive Ligands

The thiol group (-SH) in this compound provides a reactive site for selective spectrophotometric analysis. A robust method for quantifying thiol-containing compounds involves their reaction with specific metal-ligand complexes. This approach is based on the ability of the thiol to act as a reducing agent, changing the oxidation state of a central metal ion, which in turn leads to a distinct color change that can be measured with a spectrophotometer.

A well-documented application of this principle is the determination of the related compound N-acetyl-L-cysteine ethyl ester (NACET) using copper(II) complexes with thiol-sensitive ligands. In this method, the thiol compound reduces a Cu(II)-ligand complex to a chromophoric Cu(I)-ligand complex. The resulting Cu(I) complex exhibits strong absorbance at a specific wavelength, and the intensity of this absorbance is directly proportional to the concentration of the thiol analyte.

Several ligands have been successfully employed for this purpose, including neocuproine (B1678164) (NCN), bicinchoninic acid (BCA), and bathocuproine disulfonic acid (BCS). Each ligand forms a Cu(I) complex with a unique maximum absorbance wavelength (λmax), allowing for selective detection. For instance, the Cu(I)-NCN complex is measured at 458 nm, Cu(I)-BCA at 562 nm, and Cu(I)-BCS at 483 nm.

These methods are valued for their simplicity, speed, and sensitivity, with limits of detection (LOD) often reaching the sub-micromolar range. The reaction is typically fast and can be adapted for high-throughput analysis using techniques like flow injection analysis (FIA), which can achieve analytical frequencies of up to 90 samples per hour. The robustness of this redox-based detection makes it highly suitable for quality control applications.

Table 2: Performance of Thiol-Sensitive Ligands for Spectrophotometric Determination of a Cysteine Derivative (NACET)

Ligand Abbreviation λmax of Cu(I) Complex Limit of Detection (LOD) Linear Dynamic Range Reference
Neocuproine NCN 458 nm 1.4 x 10⁻⁷ mol L⁻¹ 2.0 x 10⁻⁶ – 2.0 x 10⁻⁴ mol L⁻¹
Bicinchoninic acid BCA 562 nm 3.2 x 10⁻⁷ mol L⁻¹ 2.0 x 10⁻⁶ – 1.0 x 10⁻⁴ mol L⁻¹

Q & A

Q. What are the optimized synthetic protocols for N-Boc-L-cysteine ethyl ester, and how can purity be ensured post-synthesis?

The synthesis of this compound typically involves protecting the amino group of L-cysteine with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxylic acid. A validated method involves reducing N-Boc-cystine with zinc dust in 5% glacial acetic acid/THF at 0°C, followed by extraction and purification under acidic conditions to yield N-Boc-L-cysteine. Subsequent esterification with ethanol under standard peptide synthesis conditions (e.g., EDCI/DMAP) produces the ethyl ester derivative . Purity is assessed via HPLC (C18 column, UV detection at 220 nm) and optical rotation ([α]²²/D ≈ +21° in chloroform) .

Q. How can researchers quantify this compound in reaction mixtures?

While direct methods for this compound are scarce, analogous thiol-containing compounds (e.g., NACET) are quantified using spectrophotometric assays. These methods reduce Cu(II)-ligand complexes (e.g., bathocuproine disulfonic acid, BCS) to Cu(I), generating chromophores measurable at 483 nm. Linear ranges span 4.0 × 10⁻⁶–1.0 × 10⁻⁴ mol L⁻¹ with a detection limit of 2.6 × 10⁻⁶ mol L⁻¹ . Adapting these protocols requires validating interference from Boc and ethyl ester groups.

Q. What storage conditions preserve the stability of this compound?

The compound should be stored at 2–8°C in airtight, light-protected containers to prevent oxidation of the thiol group and hydrolysis of the ester. Purity degradation can be monitored via periodic NMR (disappearance of Boc/ester peaks) or TLC (Rf shift under UV) .

Advanced Research Questions

Q. How does pH influence the oxidative degradation pathways of this compound?

Under acidic conditions (pH < 2), hydroxyl radical-induced oxidation generates sulfinyl radicals (RSO•) via fragmentation of hydroxysulfuranyl intermediates. At neutral pH, the same radicals degrade into acetaldehyde and sulfenic acid (RSOH), as observed in analogous cysteine esters . Researchers should use pulse radiolysis or ESR to track transient intermediates and optimize reaction buffers to minimize degradation.

Q. What strategies improve conjugation efficiency of this compound with maleimide-based probes?

Conjugation efficiency depends on thiol reactivity and steric hindrance. A two-step protocol using Mitsunobu reaction for maleimide activation followed by retro-Diels–Alder reaction achieves 75% yield in model systems. Diastereomer formation (1:1 ratio) can be resolved via chiral HPLC or exploited for stereochemical studies .

Q. How can contradictory literature data on Boc-protected cysteine ester stability be resolved?

Discrepancies often arise from differences in solvent systems (e.g., aqueous vs. organic) or analytical techniques. For example, THF/glacial acetic acid in synthesis may introduce trace water, accelerating ester hydrolysis . Researchers should replicate studies under controlled humidity and use LC-MS to identify degradation products. Cross-validation with multiple characterization methods (e.g., NMR, FTIR) is critical .

Q. What statistical approaches are recommended for analyzing variability in Boc-protected cysteine ester yields?

Multivariate analysis (e.g., ANOVA) can identify factors (temperature, reagent purity) affecting yield. For small datasets (<30 samples), non-parametric tests (Mann-Whitney U) are preferred. Collaborate with statisticians to design experiments with adequate power (>80%) and control batches for reagent variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.